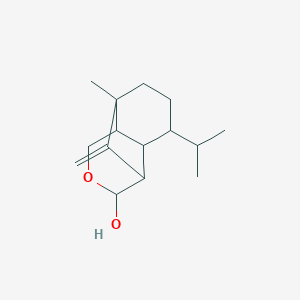

Pregnan-20-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pregnan-20-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta)-, also known as 3β,5β-THP, is a neurosteroid that plays a crucial role in the modulation of the nervous system. It is synthesized in the brain and peripheral tissues, and its levels fluctuate during various physiological and pathological conditions.

Wirkmechanismus

The mechanism of action of 3β,5β-THP is complex and involves the modulation of various neurotransmitter systems, including GABA, glutamate, serotonin, and dopamine. 3β,5β-THP enhances the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. It also modulates the activity of glutamate receptors, leading to decreased excitatory neurotransmission. 3β,5β-THP has also been shown to interact with various intracellular signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.

Biochemische Und Physiologische Effekte

3β,5β-THP has various biochemical and physiological effects on the nervous system. It enhances GABAergic neurotransmission, leading to increased inhibition of neuronal activity. It also modulates the activity of glutamate receptors, leading to decreased excitatory neurotransmission. 3β,5β-THP has been shown to have anxiolytic, anticonvulsant, sedative, and analgesic effects. It also plays a role in the regulation of stress response, mood, and cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of studying 3β,5β-THP is its role in the modulation of the nervous system. It has been extensively studied in various animal models of neurological disorders, including epilepsy, anxiety, depression, and Alzheimer's disease. However, one limitation is the complexity of its mechanism of action, which involves the modulation of various neurotransmitter systems and intracellular signaling pathways.

Zukünftige Richtungen

For the study of 3β,5β-THP include the development of novel therapeutic agents that target its mechanism of action. This includes the development of drugs that enhance GABAergic neurotransmission or modulate the activity of glutamate receptors. Other future directions include the study of 3β,5β-THP in various neurological disorders, including autism spectrum disorder and traumatic brain injury. Additionally, the role of 3β,5β-THP in the regulation of stress response, mood, and cognitive function warrants further investigation.

Synthesemethoden

The synthesis of 3β,5β-THP involves the conversion of progesterone to its 5β-reduced metabolite, 5β-dihydroprogesterone (5β-DHP), by the enzyme 5β-reductase. 5β-DHP is then converted to 3β,5β-THP by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). The synthesis of 3β,5β-THP can also occur through the conversion of deoxycorticosterone to 3β,5β-THP by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).

Wissenschaftliche Forschungsanwendungen

3β,5β-THP has been extensively studied for its role in the modulation of the nervous system. It has been shown to have anxiolytic, anticonvulsant, sedative, and analgesic effects. It also plays a role in the regulation of stress response, mood, and cognitive function. 3β,5β-THP has been studied in various animal models of neurological disorders, including epilepsy, anxiety, depression, and Alzheimer's disease.

Eigenschaften

CAS-Nummer |

10005-75-1 |

|---|---|

Produktname |

Pregnan-20-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta)- |

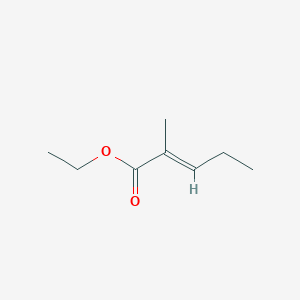

Molekularformel |

C23H36O4 |

Molekulargewicht |

376.5 g/mol |

IUPAC-Name |

[(3S,5R,8R,9S,10S,13R,14S,17S)-17-acetyl-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C23H36O4/c1-14(24)18-9-12-23(26)20-6-5-16-13-17(27-15(2)25)7-10-21(16,3)19(20)8-11-22(18,23)4/h16-20,26H,5-13H2,1-4H3/t16-,17+,18-,19+,20-,21+,22-,23+/m1/s1 |

InChI-Schlüssel |

XMMWYJKJRBYBKW-UUSJCSPQSA-N |

Isomerische SMILES |

CC(=O)[C@H]1CC[C@]2([C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O |

SMILES |

CC(=O)C1CCC2(C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |

Kanonische SMILES |

CC(=O)C1CCC2(C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |

Synonyme |

3β-(Acetyloxy)-14β-hydroxy-5β-pregnan-20-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)